1-Hydroxy-1-(trifluoromethyl)naphtho[2,1-b]furan-2(1H)-one
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Overview
Description
1-Hydroxy-1-(trifluoromethyl)naphtho[2,1-b]furan-2(1H)-one is a synthetic organic compound that belongs to the class of naphthofurans. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-Hydroxy-1-(trifluoromethyl)naphtho[2,1-b]furan-2(1H)-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins . This reaction is carried out under mild conditions using commercially available palladium on carbon (Pd/C) as the catalyst, without the need for oxidants or hydrogen acceptors . The reaction conditions typically involve the use of an inert atmosphere and a suitable solvent such as dimethylacetamide (DMA) or t-butanol .
Chemical Reactions Analysis
1-Hydroxy-1-(trifluoromethyl)naphtho[2,1-b]furan-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and antiviral agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1-(trifluoromethyl)naphtho[2,1-b]furan-2(1H)-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-Hydroxy-1-(trifluoromethyl)naphtho[2,1-b]furan-2(1H)-one can be compared with other naphthofuran derivatives such as:
Naphtho[2,3-b]furan-4,9-dione: This compound also contains a furan ring fused to a naphthalene moiety but lacks the trifluoromethyl group.
2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan: This derivative has a phenylhydrazone group instead of the trifluoromethyl group. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
Molecular Formula |
C13H7F3O3 |
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Molecular Weight |
268.19 g/mol |
IUPAC Name |
1-hydroxy-1-(trifluoromethyl)benzo[e][1]benzofuran-2-one |
InChI |
InChI=1S/C13H7F3O3/c14-13(15,16)12(18)10-8-4-2-1-3-7(8)5-6-9(10)19-11(12)17/h1-6,18H |
InChI Key |
OVULSBIODGMCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(=O)O3)(C(F)(F)F)O |
Origin of Product |
United States |
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